REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[F:19][C:20]1[C:25]([F:26])=[CH:24][CH:23]=[CH:22][C:21]=1B(O)O.O>CC(C)=O>[F:19][C:20]1[C:25]([F:26])=[CH:24][CH:23]=[CH:22][C:21]=1[C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:6][CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)CCCCC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1F)B(O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with condenser
|
Type
|
CUSTOM
|
Details
|
The reaction flask was flushed with nitrogen and minor flow
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated up to the boiling point
|
Type
|
CUSTOM
|
Details
|
to degas the reaction system
|
Type
|
ADDITION
|
Details
|
the catalyst palladium acetate (0.1 g) was added
|
Type
|
TEMPERATURE
|
Details
|
The temperature has increased by a few degrees
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for three days
|
Duration
|
3 d
|
Type
|
TEMPERATURE
|
Details
|
it was cooled down
|
Type
|
ADDITION
|
Details
|
poured on cold water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichlorometane
|
Type
|
CUSTOM
|
Details
|
the organic phase separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4 and dichlorometane
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure at 0.2 mmHg
|
Type
|
CUSTOM
|
Details
|
collecting the fraction at 133° C
|
Type
|
CUSTOM
|
Details
|
The colorless liquid fraction 41.5 g of was obtained
|
Type
|
CUSTOM
|
Details
|
yield
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC=C1F)C1=CC=C(C=C1)CCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |